

# BAY1125976: A Comparative Guide to Kinase Selectivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BAY1125976

Cat. No.: B605920

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**BAY1125976** is a potent and highly selective allosteric inhibitor of AKT1 and AKT2, two key serine/threonine kinases in the PI3K/AKT/mTOR signaling pathway.<sup>[1][2]</sup> This pathway is frequently dysregulated in cancer, making it a critical target for therapeutic intervention.<sup>[3][4]</sup> This guide provides a comprehensive comparison of **BAY1125976**'s cross-reactivity with other kinases, supported by experimental data, to aid researchers in evaluating its suitability for their studies.

## High Selectivity for AKT1/2

**BAY1125976** demonstrates notable selectivity for AKT1 and AKT2 over the closely related isoform AKT3 and a wide range of other kinases.<sup>[1][5]</sup> Its allosteric mechanism of action, targeting a pocket formed by the kinase and pleckstrin homology (PH) domains, contributes to this high specificity, as this binding site is not conserved across all kinases.<sup>[2][6]</sup> In contrast to ATP-competitive inhibitors, allosteric inhibitors like **BAY1125976** can offer improved tolerability by avoiding off-target effects associated with the highly conserved ATP-binding pocket.<sup>[4][6]</sup>

## Kinase Inhibition Profile

The following table summarizes the inhibitory activity of **BAY1125976** against its primary targets and notable off-targets identified in broad kinase screening panels.

Kinase Target	IC50 / Kd (nM)	Assay Type	ATP Concentration	Notes
AKT1	5.2	TR-FRET	10 $\mu$ M	Potent inhibition. [5][7][8]
44	TR-FRET	2 mM	[5][8]	
2.7 (Kd)	SPR	-	Active AKT1.[7]	
1.3 (Kd)	SPR	-	Inactive AKT1.[7]	
AKT2	18	TR-FRET	10 $\mu$ M	Potent inhibition. [5][7][8]
36	TR-FRET	2 mM	[5][8]	
AKT3	427	TR-FRET	10 $\mu$ M	Significantly weaker inhibition compared to AKT1/2.[5][7][8]
FLT3 (D835Y)	210 (Kd)	DiscoverX Screen	-	Closest identified off-target.[7]
CKL1	310 (Kd)	DiscoverX Screen	-	[7]
MKNK2	330 (Kd)	DiscoverX Screen	-	[7]

Data compiled from multiple sources.[5][7][8]

A broad kinase panel screen by Millipore (230 kinases) showed no significant off-target activity at a concentration of 10  $\mu$ M.[7] Similarly, the Ricerca Lead Profiler screen also indicated no significant effects at concentrations below 10  $\mu$ M.[7]

## Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay quantitatively measures the enzymatic activity of a kinase.

- **Reaction Setup:** A reaction mixture is prepared containing the kinase (e.g., full-length AKT1, AKT2, or AKT3), a fluorescently labeled substrate peptide, and ATP at a specified concentration (e.g., 10  $\mu$ M or 2 mM).
- **Inhibitor Addition:** **BAY1125976** is added to the reaction mixture at varying concentrations.
- **Incubation:** The reaction is incubated to allow for the phosphorylation of the substrate by the kinase.
- **Detection:** A europium-labeled anti-phospho-substrate antibody is added. If the substrate is phosphorylated, the antibody binds, bringing the europium and the fluorescent label on the substrate into close proximity.
- **Signal Measurement:** Excitation of the europium donor results in energy transfer to the acceptor fluorophore on the substrate (FRET), which then emits light at a specific wavelength. The intensity of this emitted light is proportional to the degree of substrate phosphorylation and is measured using a plate reader.
- **IC50 Determination:** The concentration of **BAY1125976** that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

#### DiscoverX Kinase Screen (ScanMAX)

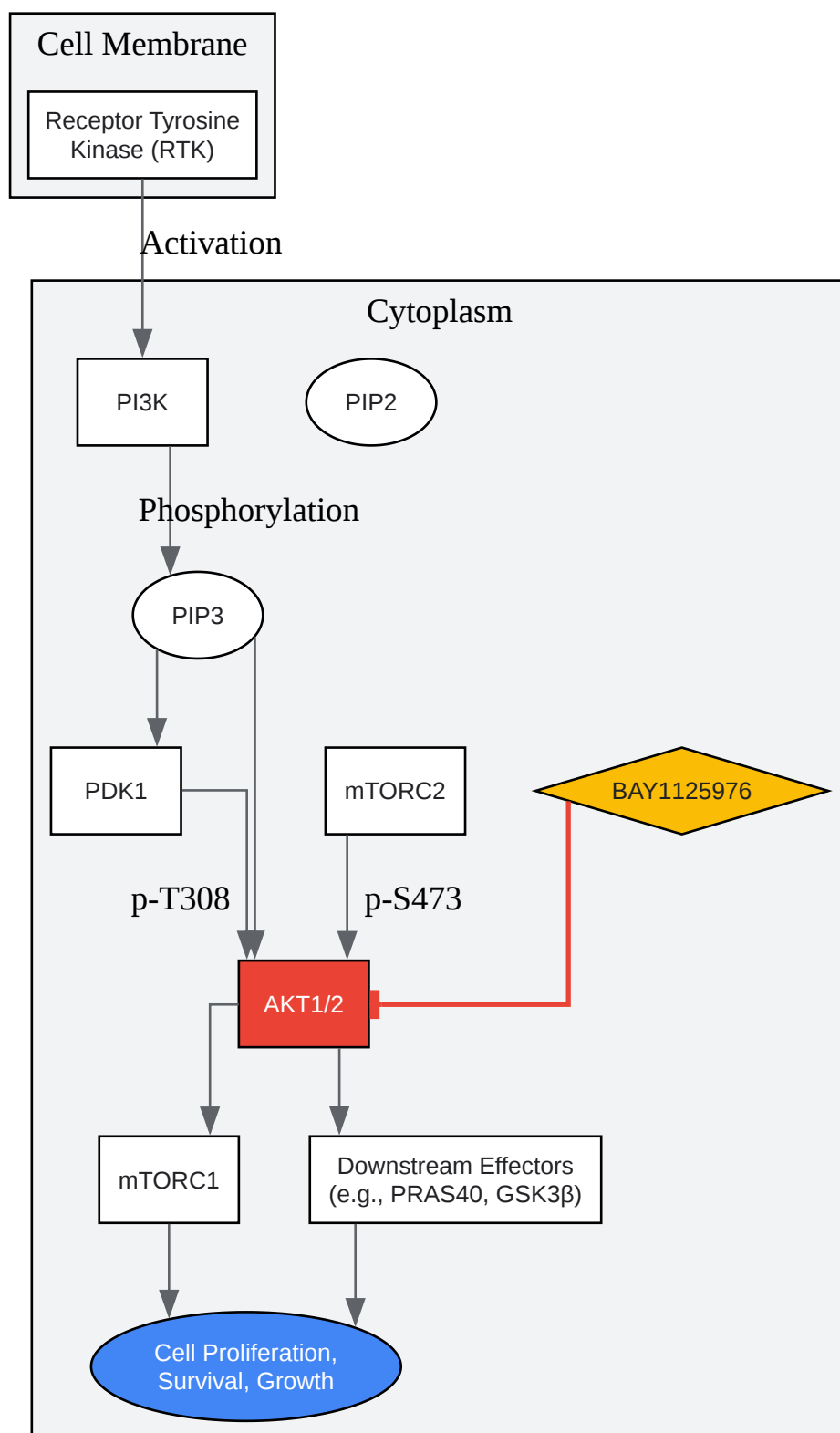
This is a competitive binding assay used for broad kinase profiling.

- **Assay Principle:** The assay measures the ability of a test compound (**BAY1125976**) to displace a proprietary, immobilized, active-site directed ligand from the kinase of interest.
- **Kinase and Ligand Incubation:** DNA-tagged kinases are incubated with the immobilized ligand in the presence of varying concentrations of **BAY1125976**.
- **Quantification:** The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

- **Kd Calculation:** A lower amount of bound kinase indicates stronger competition from the test compound. The dissociation constant ( $K_d$ ) is then calculated based on the displacement curve, representing the binding affinity of the compound for the kinase.

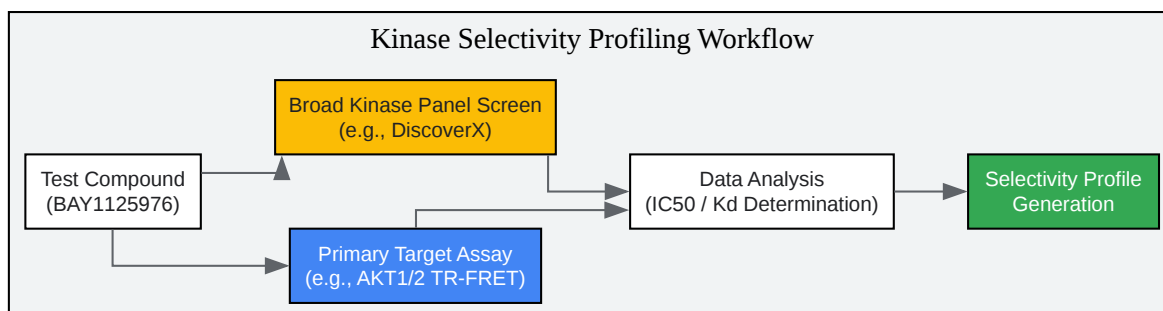
## Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the targeted signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.



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Caption: The PI3K/AKT/mTOR signaling pathway with the inhibitory action of **BAY1125976** on AKT1/2.



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Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

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- To cite this document: BenchChem. [BAY1125976: A Comparative Guide to Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605920#cross-reactivity-of-bay1125976-with-other-kinases]

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